N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-propen-1-amine
Overview
Description
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-propen-1-amine is an organic compound that features a pyrazole ring substituted with a methyl group and a propenylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-propen-1-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with allylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenylamine side chain, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the pyrazole ring or the propenylamine side chain, resulting in hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are frequently employed.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-propen-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-propen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the propenylamine side chain can engage in covalent or non-covalent interactions, modulating the activity of the target molecules.
Comparison with Similar Compounds
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Comparison: N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-propen-1-amine is unique due to its propenylamine side chain, which imparts distinct reactivity and interaction profiles compared to similar compounds. The presence of the propenyl group allows for additional chemical modifications and potential biological activities not observed in its analogs.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]prop-2-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-4-9-5-8-6-10-11(2)7-8/h3,6-7,9H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSULOULOSNMSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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